molecular formula C6H4F3NO B567171 2-(Difluoromethoxy)-5-fluoropyridine CAS No. 1214360-67-4

2-(Difluoromethoxy)-5-fluoropyridine

Cat. No.: B567171
CAS No.: 1214360-67-4
M. Wt: 163.099
InChI Key: PZLKMUSRWOOVGE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .

Mechanism of Action

The mechanism of action of “2-(Difluoromethoxy)-5-fluoropyridine” would depend on its intended use. For example, if it were used as a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “2-(Difluoromethoxy)-5-fluoropyridine” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future directions for research on “2-(Difluoromethoxy)-5-fluoropyridine” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for use in medicinal chemistry, given the interest in fluorinated compounds in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-fluoropyridine typically involves the introduction of difluoromethoxy and fluorine groups onto a pyridine ring. One common method includes the reaction of 2-hydroxy-5-fluoropyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-5-fluoropyridine
  • 2-(Difluoromethoxy)-4-fluoropyridine
  • 2-(Difluoromethoxy)-6-fluoropyridine

Uniqueness

2-(Difluoromethoxy)-5-fluoropyridine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

2-(difluoromethoxy)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLKMUSRWOOVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744609
Record name 2-(Difluoromethoxy)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214360-67-4
Record name 2-(Difluoromethoxy)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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